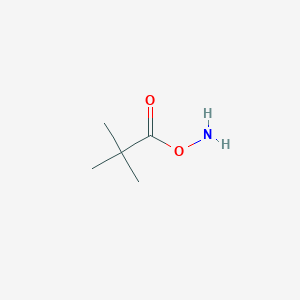![molecular formula C7H7N3O B15072722 (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the fourth position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminopyrazoles with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing acetic acid, which facilitates the formation of the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: Its biological activity has been explored for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and the attached functional groups.
1H-pyrazolo[4,3-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridine ring.
1H-pyrazolo[3,4-c]quinolines: These compounds have a quinoline ring fused to the pyrazole ring, resulting in a larger fused ring system.
Uniqueness
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-7-5-3-9-10-6(5)1-2-8-7/h1-3,11H,4H2,(H,9,10) |
InChI Key |
WCOKFZDSARTDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
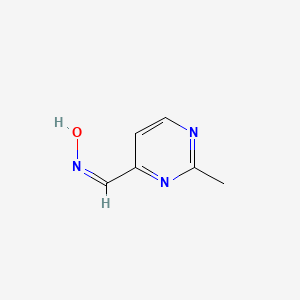
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)

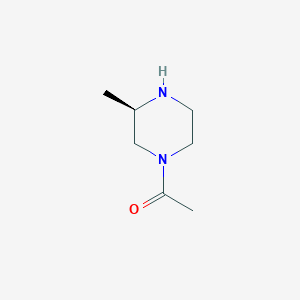
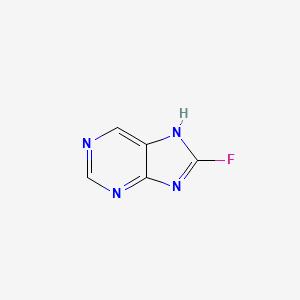

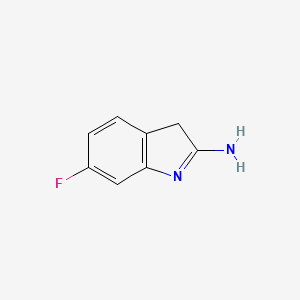
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![Imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B15072708.png)

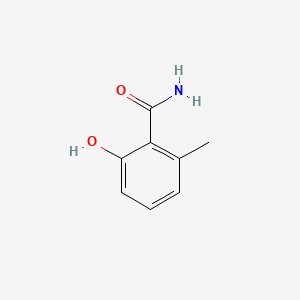
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)
